Piperidin-4-ylmethyl-pyrimidin-2-yl-amine hydrochloride
Description
Chemical Identity and Nomenclature
This compound is systematically named as N-(piperidin-4-ylmethyl)pyrimidin-2-amine hydrochloride according to International Union of Pure and Applied Chemistry nomenclature standards. The parent compound, without the hydrochloride salt, carries the Chemical Abstracts Service registry number 521273-76-7 and possesses the molecular formula C₁₀H₁₆N₄ with a molecular weight of 192.26 grams per mole. The hydrochloride salt form would have an additional hydrogen chloride molecule, resulting in a modified molecular formula and increased molecular weight that enhances the compound's stability and pharmaceutical utility.
The compound exhibits several alternative nomenclature designations that reflect different aspects of its chemical structure and functional groups. These include piperidin-4-ylmethyl-pyrimidin-2-yl-amine, 2-pyrimidinamine N-(4-piperidinylmethyl)-, and various other systematic names that emphasize different structural features. The standardized International Chemical Identifier for the parent compound is InChI=1S/C10H16N4/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1,4-5,9,11H,2-3,6-8H2,(H,12,13,14), which provides a unique computational representation of its molecular structure.
The compound's structural formula reveals a complex arrangement where a pyrimidine ring system is connected through an amine linkage to a methyl group attached to the 4-position of a piperidine ring. This specific connectivity pattern is crucial for the compound's chemical properties and potential biological activities. The presence of multiple nitrogen atoms in both ring systems creates opportunities for hydrogen bonding and coordination interactions that are fundamental to the compound's pharmacological profile.
Historical Development in Heterocyclic Chemistry
The development of this compound is deeply rooted in the rich history of pyrimidine chemistry, which began with systematic investigations in the late 19th century. The foundational work on pyrimidine derivatives traces back to 1884 when Pinner initiated comprehensive studies by synthesizing derivatives through condensation reactions involving ethyl acetoacetate with amidines. This pioneering research established the groundwork for understanding pyrimidine reactivity patterns and synthetic methodologies that would prove essential for the development of complex pyrimidine-containing pharmaceuticals.
The systematic nomenclature for pyrimidines was established when Pinner first proposed the name "pyrimidin" in 1885, recognizing the fundamental importance of this heterocyclic system. The parent pyrimidine compound was subsequently prepared by Gabriel and Colman in 1900 through a sophisticated synthetic sequence involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. These early synthetic achievements demonstrated the feasibility of preparing pyrimidine derivatives and set the stage for the explosion of pyrimidine chemistry that would follow in the 20th century.
The recognition of pyrimidines as essential components of nucleic acids fundamentally transformed the field and highlighted their biological significance. Pyrimidine derivatives including cytosine, thymine, and uracil were identified as crucial nucleotide bases, establishing the pharmacological relevance of this heterocyclic system. This discovery led to intensive research efforts focused on developing pyrimidine-based antimetabolites and other therapeutic agents. The antimetabolite theory formulated by Woods and Fildes in 1940 provided the theoretical framework for designing pyrimidine derivatives that could interfere with normal cellular metabolites, leading to the development of important anticancer and antimicrobial agents.
The evolution toward hybrid pharmacophores combining pyrimidine with other heterocyclic systems represents a more recent advancement in medicinal chemistry. The concept of hybrid drugs emerged from the recognition that multitargeted functionality and structural diversity could provide enhanced therapeutic efficacy while reducing toxicity. Pyrimidine derivatives have proven particularly valuable as templates for hybrid drug development due to their validated efficacy and versatility in accommodating various substituents and ring fusions. The integration of piperidine moieties with pyrimidine cores exemplifies this approach, creating molecules that can potentially interact with multiple biological targets through distinct pharmacophoric elements.
Structural Relationship to Pyrimidine-Piperidine Hybrid Pharmacophores
This compound exemplifies the sophisticated design principles underlying pyrimidine-piperidine hybrid pharmacophores, where two distinct heterocyclic systems are strategically combined to create enhanced biological activity profiles. The pyrimidine component provides a privileged scaffold that has been extensively validated in pharmaceutical applications, particularly due to its role as a fundamental building block in nucleic acids and its proven ability to interact with various biological targets. The integration of a piperidine moiety through a methylamine linker creates additional opportunities for molecular recognition and binding interactions, effectively expanding the compound's pharmacological potential beyond what either individual component could achieve.
The structural architecture of this hybrid system demonstrates key design features that are characteristic of successful pharmaceutical compounds. The pyrimidine ring serves as a hydrogen bond acceptor through its nitrogen atoms while also providing aromatic stacking interactions with target proteins. The 2-amino substitution pattern on the pyrimidine ring is particularly significant, as 2,4-diaminopyrimidines have been extensively studied as antifolates and have shown remarkable selectivity for various dihydrofolate reductase enzymes. Although this specific compound features only a single amino group at the 2-position, the structural similarity to established antifolate compounds suggests potential for related biological activities.
The piperidine component contributes essential three-dimensional structural elements that can enhance binding affinity and selectivity through conformational complementarity with target binding sites. Piperidine rings are frequently encountered in pharmaceutical compounds due to their ability to adopt various conformations while maintaining reasonable rigidity. The 4-position substitution pattern allows the piperidine ring to serve as a scaffold that positions the pyrimidine moiety in optimal orientations for target interactions. The methylene linker between the piperidine and pyrimidine systems provides sufficient flexibility to accommodate induced fit binding while maintaining the overall molecular architecture necessary for activity.
Contemporary research has highlighted the advantages of pyrimidine-based hybrid pharmacophores in addressing the challenges of modern drug discovery, including multidrug resistance and the need for improved selectivity profiles. The structural diversity achievable through hybrid approaches allows for fine-tuning of pharmacokinetic properties, target selectivity, and off-target effects. Pyrimidine derivatives have demonstrated remarkable versatility in hybrid drug development, serving as effective templates for incorporating additional pharmacophoric elements without compromising the core biological activity.
The relationship between structure and activity in pyrimidine-piperidine hybrids reflects broader trends in heterocyclic pharmaceutical chemistry, where the combination of validated pharmacophores creates opportunities for discovering novel therapeutic agents with improved properties. The continued development of such hybrid systems represents a promising approach for addressing unmet medical needs while leveraging the extensive knowledge base that has been accumulated regarding individual heterocyclic components. Future research directions in this area are likely to focus on optimizing the spatial relationships between pharmacophoric elements and exploring additional substitution patterns that could enhance biological activity and selectivity.
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)pyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.ClH/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9;/h1,4-5,9,11H,2-3,6-8H2,(H,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERQTPHBSZZPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=NC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671577 | |
| Record name | N-[(Piperidin-4-yl)methyl]pyrimidin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185314-62-8 | |
| Record name | N-[(Piperidin-4-yl)methyl]pyrimidin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Piperidin-4-ylmethyl-pyrimidin-2-yl-amine hydrochloride, a synthetic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, structure-activity relationship (SAR), and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrimidine ring and a piperidine moiety , which are crucial for its biological interactions. The synthesis of this compound typically involves multiple steps that require careful optimization to maximize yield and purity. The presence of functional groups such as chloro and methyl on the pyrimidine ring enhances its reactivity and biological profile.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, modifications to the piperidine linker have been linked to improved activity against specific cancer cell lines .
- Antiviral Properties : Similar compounds have been explored for their efficacy against HIV, with some derivatives demonstrating potent activity against drug-resistant strains .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in various biochemical pathways, potentially leading to therapeutic applications in treating diseases like cancer and neurodegenerative disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their impact on biological activity:
Case Studies
- Anticancer Research : A study focused on the anticancer properties of piperidine derivatives revealed that specific modifications to the piperidine structure significantly increased potency against cancer cell lines with high FAK expression. The most promising derivative exhibited an IC50 value of 8.7 nM, indicating strong potential for further development as an anticancer agent .
- HIV Resistance : In another study, novel pyrimidine compounds were tested against HIV strains resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds showed superior activity compared to existing treatments, highlighting their potential as new antiviral agents .
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, influencing various biochemical pathways critical for disease progression. For example, it may inhibit enzymes involved in cancer cell proliferation or viral replication .
Scientific Research Applications
Antiviral Applications
HIV Treatment:
One of the significant applications of piperidin-4-ylmethyl-pyrimidin-2-yl-amine hydrochloride is its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV. Compounds derived from this structure have been shown to inhibit the reverse transcriptase enzyme, which is crucial for the replication of the HIV virus. This inhibition is vital for managing HIV infections and preventing progression to AIDS .
Case Study:
A study highlighted the efficacy of pyrimidine derivatives in inhibiting HIV replication, demonstrating that these compounds could be used in both monotherapy and combination therapy to enhance antiviral effects while reducing resistance development .
Anticancer Potential
Protein Kinase Inhibition:
this compound has been investigated for its potential as a protein kinase B (PKB) inhibitor. PKB plays a crucial role in various cellular processes, including metabolism, proliferation, and survival. Inhibitors targeting this pathway can be effective in treating certain cancers .
Case Study:
Research has shown that specific modifications to the piperidine and pyrimidine structures can enhance their ability to inhibit PKB activity. For instance, structural optimization led to compounds with improved potency and selectivity against cancer cell lines, indicating promising therapeutic applications in oncology .
Antimicrobial Activity
Inhibition of Pathogens:
The compound has also been studied for its antimicrobial properties, particularly against respiratory pathogens such as Respiratory Syncytial Virus (RSV). The mechanism involves interference with viral replication processes, showcasing its potential as an antiviral agent beyond HIV .
Case Study:
In vitro studies demonstrated that derivatives of this compound exhibited significant antiviral activity against RSV, suggesting further exploration for therapeutic use in respiratory infections .
Antimalarial Properties
Targeting Plasmodium falciparum:
Recent research has focused on developing piperidine-based compounds as inhibitors targeting Plasmodium falciparum, the parasite responsible for malaria. These compounds have shown promise in fast-killing assays, which are crucial for effective malaria treatment .
Case Study:
A series of structural analogs were tested for their ability to clear P. falciparum infections in humanized mouse models. The results indicated that certain modifications to the piperidine and pyrimidine rings significantly enhanced antimalarial activity while maintaining low toxicity profiles .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is critical for optimizing the efficacy of this compound derivatives. SAR studies have identified key functional groups that influence potency and selectivity across various targets.
| Modification | Effect on Activity | Targeted Pathway |
|---|---|---|
| Methyl group on pyrimidine | Increased potency | HIV reverse transcriptase |
| Fluorine substitution on piperidine | Enhanced PKB inhibition | Cancer therapy |
| Hydroxy group on pyrimidine | Improved solubility | Antimicrobial activity |
Chemical Reactions Analysis
Functional Group Transformations
The amine and pyrimidine groups participate in distinct reactions:
Amine Reactivity
Pyrimidine Ring Modifications
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Halogenation | POCl₃, DMF, reflux | Chlorination at C4 position | |
| Nucleophilic substitution | Amines, EtOH, 100°C | Replacement of chlorine with amines |
Mechanistic Insights
-
Reductive amination : The reaction proceeds via imine intermediate formation, followed by reduction with sodium cyanoborohydride. Protonation of the amine enhances electrophilicity .
-
Suzuki coupling : Palladium catalysts facilitate cross-coupling between pyrimidine-bound halogens and boronic acids, forming carbon–carbon bonds .
Kinetic data :
Stability and Reactivity Under Conditions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of piperidin-4-ylmethyl-pyrimidin-2-yl-amine hydrochloride and analogous piperidine-pyrimidine derivatives:
Structural and Functional Implications
Backbone Flexibility : The methylene bridge in this compound enhances conformational flexibility compared to compounds like 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride , which lacks this spacer. This flexibility may improve binding to target proteins with deep hydrophobic pockets .
The benzyl and dimethoxyphenyl groups in introduce bulkiness and lipophilicity, favoring membrane penetration and anticancer activity.
Salt Form : Hydrochloride salts are common for improving solubility and stability. However, dihydrochloride forms (e.g., ) may offer higher aqueous solubility at the cost of increased hygroscopicity.
Preparation Methods
Reductive Amination Approach Using Cyanohydrins
A prominent method described in patent literature involves reductive amination of cyanohydrins with pyrimidin-2-yl amines under mildly basic and reducing conditions:
-
- Cyanohydrin derivatives as electrophilic intermediates.
- Pyrimidin-2-yl-methylamine derivatives as nucleophilic amines.
-
- The reaction medium is typically alcoholic (e.g., methanol).
- Basic conditions are maintained using tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
- Reducing agents include simple or complex boron hydrides, notably sodium cyanoborohydride (NaBH3CN).
- Temperature is generally room temperature to moderate.
-
- Formation of imine intermediate from the cyanohydrin and pyrimidinyl amine.
- Reduction of the imine to the corresponding amine by sodium cyanoborohydride.
- Isolation of the amine hydrochloride salt by treatment with hydrochloric acid.
-
- Addition of iron sulfate (FeSO4·7H2O) or other metal salts can suppress side reactions involving free cyanide ions.
-
- Extraction with dichloromethane and water separation.
- Decolorization using silica and activated charcoal before evaporation.
This method is advantageous due to mild conditions, good yields, and scalability for pharmaceutical manufacturing.
Alternative Synthetic Routes
Other synthetic routes reported involve:
-
- Starting from 1-benzoyl-piperidin-4-one, conversion to epoxide derivatives followed by nucleophilic ring-opening reactions to introduce the aminomethyl group.
- Subsequent functional group transformations yield the target amine, which is converted to hydrochloride salt.
Condensation and Nucleophilic Substitution:
- Condensation of piperidin-4-ylmethyl derivatives with pyrimidin-2-yl amines under acidic or basic catalysis.
- This route may involve protecting groups and selective deprotection steps to achieve regioselectivity.
Direct Coupling via Palladium-Catalyzed Cross-Coupling:
- Though less documented specifically for this compound, palladium-catalyzed amination reactions of halogenated pyrimidines with piperidinylmethyl amines can be considered for analog synthesis.
Reaction Conditions and Optimization
Research Findings and Yields
- The reductive amination method yields Piperidin-4-ylmethyl-pyrimidin-2-yl-amine hydrochloride in moderate to high yields (typically 70-85%).
- The reaction is scalable and reproducible, suitable for pharmaceutical-grade synthesis.
- Purity of the final hydrochloride salt is enhanced by careful control of reaction pH and by using metal salts to minimize impurities.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination of Cyanohydrins | Cyanohydrin + Pyrimidin-2-yl amine | NaBH3CN, DABCO, MeOH, FeSO4·7H2O, RT | Mild, high yield, scalable | Requires handling of cyanide derivatives |
| Epoxide Intermediate Route | 1-Benzoyl-piperidin-4-one | HF-pyridine complex, tosylate activation | Selective functionalization | Multi-step, longer synthesis |
| Condensation/Nucleophilic Substitution | Piperidinylmethyl derivatives + Pyrimidinyl amines | Acid/base catalysis, protecting groups | Direct coupling | Requires protection/deprotection steps |
Q & A
Q. What are the recommended methods for synthesizing Piperidin-4-ylmethyl-pyrimidin-2-yl-amine hydrochloride with high purity?
- Methodological Answer : Synthesis involves coupling a piperidine derivative (e.g., 4-aminomethylpiperidine) with a pyrimidine precursor (e.g., 2-chloropyrimidine) under basic conditions. Key steps include:
- Reagents : Use sodium hydride or potassium carbonate as a base to facilitate nucleophilic substitution.
- Conditions : React in anhydrous solvents (e.g., DMF or THF) at 60–80°C for 6–12 hours.
- Purification : Isolate the hydrochloride salt via acidification (HCl) followed by recrystallization from ethanol/water mixtures .
- Critical Parameters : Monitor reaction progress via TLC or HPLC. Impurities from incomplete substitution or byproducts (e.g., N-oxide formation) require column chromatography for removal .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify proton environments (e.g., piperidine CH groups at δ 2.5–3.5 ppm and pyrimidine protons at δ 8.0–8.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z 292.2 for [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures using SHELX software to validate bond angles and stereochemistry .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes. Seek medical attention if irritation persists .
- Storage : Keep in airtight containers at 2–8°C, away from moisture and incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during structural validation?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and high-resolution MS to resolve ambiguities (e.g., distinguishing regioisomers or tautomers) .
- Impurity Analysis : Use HPLC with UV detection (λ = 254 nm) to quantify byproducts. Adjust gradient elution (e.g., 10–90% acetonitrile in water) for optimal separation .
- Crystallographic Refinement : Apply SHELXL for structure refinement, checking for overfitting using R-factors and residual electron density maps .
Q. What experimental strategies are effective in elucidating the mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Assays : Use fluorogenic substrates or radiometric assays to measure inhibition kinetics (e.g., IC determination for SSAO or kinase targets) .
- Molecular Docking : Model interactions with enzymes (e.g., hydrogen bonding with pyrimidine nitrogen atoms) using AutoDock Vina or Schrödinger Suite .
- Mutagenesis Studies : Identify critical binding residues by comparing wild-type and mutant enzyme activities .
Q. How to design stability studies to assess the compound's degradation under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate solutions at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC, focusing on hydrolysis products (e.g., free piperidine or pyrimidine fragments) .
- pH Profiling : Prepare buffers (pH 1–13) and analyze stability over 24 hours. Acidic conditions may protonate the amine, reducing degradation .
- Mass Balance Analysis : Quantify intact compound and degradants using validated LC-MS methods to establish degradation pathways .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity data across different assay platforms?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times to minimize variability. Include positive controls (e.g., known kinase inhibitors) .
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and Western blotting for target phosphorylation .
- Batch Consistency : Request peptide content analysis (if applicable) to rule out variability in salt or impurity levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
